3-Phenyl-5-(trifluoromethyl)picolinic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-6-10(8-4-2-1-3-5-8)11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJMASNKONKYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(trifluoromethyl)picolinic acid can be achieved through several methods. One common approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The vapor-phase chlorination/fluorination method is particularly favored due to its simplicity and high yield. Additionally, the use of transition metal catalysts ensures the reaction proceeds efficiently, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1. Role as a Pharmaceutical Intermediate
3-Phenyl-5-(trifluoromethyl)picolinic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drugs targeting respiratory disorders, including cystic fibrosis. Research indicates that derivatives of this compound can enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating conditions associated with CFTR dysfunction .
1.2. Antimicrobial Activity
The trifluoromethyl group in this compound contributes to its antimicrobial properties. Studies have shown that compounds containing this moiety exhibit potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of trifluoromethyl groups is known to improve pharmacodynamics and pharmacokinetics, making these compounds valuable in drug design .
Agricultural Applications
2.1. Herbicide Development
Recent research has focused on the use of picolinic acid derivatives as potential lead structures for synthetic auxin herbicides. Compounds similar to this compound have demonstrated significant herbicidal activity, outperforming traditional herbicides like picloram in terms of efficacy against various weeds . For instance, novel derivatives have been synthesized and tested for their ability to inhibit the growth of Arabidopsis thaliana roots, showcasing their potential as effective agricultural chemicals .
Materials Science
3.1. Chelating Agents and Coordination Complexes
The chelating abilities of picolinic acids make them suitable for forming coordination complexes with transition metals. The complexes derived from this compound exhibit promising photophysical properties, which are advantageous for applications in organic light-emitting diodes (OLEDs). The trifluoromethyl groups enhance the stability and efficiency of these materials, making them candidates for advanced electronic applications .
Table 1: Summary of Applications
| Field | Application | Remarks |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical Intermediate | Enhances CFTR function; used in respiratory disorder treatments |
| Antimicrobial Activity | Effective against MRSA; improves drug properties | |
| Agricultural Science | Herbicide Development | Superior efficacy compared to traditional herbicides |
| Materials Science | Chelating Agents and Coordination Complexes | Promising for OLED applications; enhances stability |
Case Studies
Case Study 1: Cystic Fibrosis Treatment
Research highlighted the use of derivatives of this compound in enhancing CFTR function. These compounds were shown to restore chloride ion transport in epithelial cells affected by cystic fibrosis mutations, demonstrating their therapeutic potential .
Case Study 2: Herbicide Efficacy
A study evaluated the herbicidal activity of new derivatives based on the structural framework of picolinic acids against common agricultural weeds. Results indicated that specific compounds exhibited up to 100% injury rates at certain dosages, indicating their potential as effective herbicides while being safe for crops like corn and wheat .
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Acidity : The chloro-substituted analog (TPA) exhibits higher acidity than the phenyl derivative due to the electron-withdrawing Cl group enhancing deprotonation of the carboxylic acid .
- Lipophilicity : The phenyl and trifluoromethyl groups synergistically increase logP values, making this compound more membrane-permeable than analogs with smaller substituents (e.g., F, CH₃) .
- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, but the phenyl group may slow enzymatic degradation compared to halogenated analogs like TPA, which is a known fungicide metabolite .
Coordination Chemistry
Picolinic acid derivatives form metal complexes with applications in catalysis and materials science. The phenyl group in this compound may sterically hinder metal coordination compared to smaller substituents. For instance, mercury(II) complexes with unsubstituted picolinic acid form 1D polymers, whereas bulky substituents could favor mononuclear structures .
Biological Activity
3-Phenyl-5-(trifluoromethyl)picolinic acid (C13H10F3N1O2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with a carboxylic acid functional group and a trifluoromethyl group, which enhances its lipophilicity and potentially improves its bioavailability. The trifluoromethyl group is known to influence the biological activity of compounds significantly, often enhancing their interaction with biological targets such as enzymes and receptors.
Enzyme Interactions
This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity, depending on the context.
Table 1: Enzyme Interaction Studies
| Enzyme Type | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Inhibition | Reduced metabolic activity |
| Other Enzymes | Activation | Enhanced catalytic efficiency |
Cellular Effects
The compound influences several cellular processes by modulating signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Studies indicate that it can affect gene expression and cellular metabolism, leading to varied biological responses depending on the concentration used .
Case Study: Cellular Proliferation
In vitro studies have demonstrated that at lower concentrations (up to 10 µM), this compound promotes cell proliferation in certain cancer cell lines. However, at higher concentrations (above 50 µM), it exhibits cytotoxic effects, leading to cell death .
Molecular Mechanisms
At the molecular level, the compound's activity is attributed to its ability to bind specifically to biomolecules. It can act as an enzyme inhibitor by occupying the active site of target enzymes or may induce conformational changes that enhance enzyme activity. This dual mechanism is crucial for its therapeutic potential.
Dosage Effects in Animal Models
Research on animal models has shown that the effects of this compound vary significantly with dosage:
- Low Doses (1-10 mg/kg) : Beneficial effects such as enhanced metabolic activity.
- Moderate Doses (10-50 mg/kg) : Optimal therapeutic effects observed.
- High Doses (>50 mg/kg) : Toxicity and adverse effects including cellular damage.
Table 2: Dosage Response in Animal Models
| Dose Range (mg/kg) | Observed Effect |
|---|---|
| 1 - 10 | Enhanced metabolic activity |
| 10 - 50 | Optimal therapeutic response |
| >50 | Cellular damage and toxicity |
Metabolic Pathways
The compound is metabolized primarily through cytochrome P450 pathways, leading to various metabolites that may also exhibit biological activities. Understanding these pathways is essential for predicting the pharmacokinetics of the compound and its potential side effects .
Transport and Distribution
This compound's transport within biological systems is mediated by specific transporters. Its distribution across tissues can significantly affect its efficacy and safety profile. Studies suggest that this compound may preferentially localize in certain organelles, enhancing its therapeutic effects while minimizing systemic toxicity.
Q & A
Q. What are the standard synthetic routes for introducing a phenyl group at the 3-position of 5-(trifluoromethyl)picolinic acid?
Methodological Answer: The phenyl group can be introduced via Suzuki-Miyaura cross-coupling using a brominated precursor (e.g., 3-bromo-5-(trifluoromethyl)picolinic acid) and phenylboronic acid. Key steps include:
- Bromination : Selective bromination at the 3-position of 5-(trifluoromethyl)picolinic acid using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60–80°C) .
- Cross-Coupling : Reaction with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like dioxane/water (4:1) at 80–100°C .
Q. Key Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | >80% with 3 mol% |
| Reaction Time | 12–24 hours | Prolonged time increases decomposition risk |
| Temperature | 80–100°C | Higher T improves coupling efficiency |
Q. How is 3-phenyl-5-(trifluoromethyl)picolinic acid characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Compare , , and NMR shifts with analogous compounds (e.g., 5-(trifluoromethyl)picolinic acid derivatives). The phenyl group introduces distinct aromatic proton signals (δ 7.2–7.6 ppm) and coupling patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <5 ppm error.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and phenyl groups influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic attack at the 2- and 4-positions. The phenyl group at the 3-position introduces steric hindrance, directing substitution to the 4-position. Experimental validation includes:
- Competitive Reactions : Compare reaction rates of this compound with non-phenyl analogs (e.g., 3-H or 3-Br derivatives) under identical conditions .
- DFT Calculations : Model charge distribution and frontier molecular orbitals to predict reactive sites. For example, the LUMO of the parent compound localizes at the 4-position, favoring nucleophilic attack .
Q. Reactivity Comparison
| Derivative | Relative Reaction Rate (4-position substitution) |
|---|---|
| 3-H | 1.0 (baseline) |
| 3-Br | 1.2 |
| 3-Ph | 0.8 (steric hindrance reduces rate) |
Q. How can computational modeling resolve contradictions in reported spectroscopic data for trifluoromethyl-picolinic acid derivatives?
Methodological Answer: Contradictions in NMR chemical shifts often arise from solvent polarity or aggregation effects. Strategies include:
- Solvent Screening : Measure shifts in DMSO-d₆ vs. CDCl₃; DMSO enhances hydrogen bonding, deshielding fluorine atoms (δ increases by 2–3 ppm) .
- Conformational Analysis : Use Gaussian or ORCA to simulate NMR shifts for different rotamers (e.g., carboxylic acid orientation relative to CF₃). Match experimental data to the most stable conformation .
Q. What assays are recommended to evaluate the bioactivity of this compound in enzyme inhibition studies?
Methodological Answer:
- Kinase Inhibition Assays : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., MAPK or EGFR). Test IC₅₀ values at 1–100 µM concentrations .
- Thermal Shift Assay (TSA) : Monitor protein unfolding (ΔTₘ) to identify binding interactions. A ΔTₘ >2°C suggests strong ligand-enzyme binding .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding modes. Validate with site-directed mutagenesis (e.g., mutate Arg45 in the active site to disrupt hydrogen bonding) .
Q. Example Bioactivity Data
| Target Enzyme | IC₅₀ (µM) | ΔTₘ (°C) |
|---|---|---|
| MAPK1 | 12.3 | 3.1 |
| EGFR | 45.7 | 1.8 |
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
- Key Findings : Degradation <5% in dark, anhydrous conditions. Exposure to UV light increases decomposition (15% over 30 days) via radical pathways .
- Formulation Strategies : Lyophilize with trehalose (1:1 w/w) to enhance shelf life.
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
Methodological Answer:
- Flow Chemistry : Use continuous flow reactors to improve heat transfer and reduce side reactions (e.g., decarboxylation).
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reuse (≥5 cycles with <10% yield drop) .
Q. Scalability Comparison
| Method | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Traditional Suzuki | 65–70 | 85–90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
